

Application Notes and Protocols for the Enzymatic Synthesis of Trehalulose from Sucrose

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Compound of Interest

Compound Name: Trehalulose

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Introduction

Trehalulose, a structural isomer of sucrose, is a rare sugar with emerging applications in the food and pharmaceutical industries due to its non-cariogenic nature and lower glycemic index compared to sucrose. This document provides detailed protocols for the enzymatic synthesis of **trehalulose** from sucrose, its purification, and subsequent analysis. The methodologies described are based on the use of sucrose isomerases and trehalose synthases, which catalyze the conversion of sucrose to **trehalulose**.

Data Summary

The following tables summarize key quantitative data for the enzymatic synthesis of **trehalulose**.

Table 1: Comparison of Enzyme Reaction Conditions and Yields for **Trehalulose** Synthesis

Enzyme	Source Organism	Substrate Concentration	Temperature (°C)	pH	Reaction Time (h)	Trehalulose Yield (%)	Byproducts
Trehalose Synthase (TreM)	Metagenomic (from thermal spring)	70 mM Sucrose	50	7.0	24	90	Glucose, Fructose
Sucrose Isomerase (Pal-2)	Raoultella terrigena	400 g/L Sucrose	40	5.5	6	Not specified for trehalulose	Isomaltulose, Glucose, Fructose
Trehalose Synthase	Thermophilus	Not specified	Not specified	Not specified	Not specified	Not specified	Glucose, Fructose

Table 2: Enzyme Kinetics for Sucrose Isomerase (Pal-2) from Raoultella terrigena[1]

Kinetic Parameter	Value	Substrate
Km	62.9 mmol/L	Sucrose
Vmax	286.4 U/mg	Sucrose

Table 3: High-Performance Liquid Chromatography (HPLC) Parameters for **Trehalulose** Analysis

Parameter	HPLC-RID	HPLC-ELSD
Column	Waters High-Performance Carbohydrate Column	Shodex HILICpak VG-50 4E
Mobile Phase	77% Acetonitrile in Water	88% Acetonitrile in Water
Flow Rate	1.0 mL/min	1.0 mL/min
Column Temperature	35 °C	60 °C
Detector	Refractive Index (RID)	Evaporative Light Scattering (ELSD)
Injection Volume	50 µL	Not specified

Experimental Protocols

Protocol 1: Enzymatic Synthesis of Trehalulose using Trehalose Synthase (TreM)

This protocol is based on the methodology described for a novel trehalose synthase (TreM).[\[2\]](#)
[\[3\]](#)

1. Materials:

- Trehalose Synthase (TreM)
- Sucrose
- 50 mM Sodium Phosphate Buffer (pH 7.0)
- Reaction vessel (e.g., temperature-controlled shaker)
- Boiling water bath

2. Procedure:

- Prepare a reaction mixture containing 70 mM sucrose in 50 mM sodium phosphate buffer (pH 7.0).

- Add TreM enzyme to the reaction mixture to a final concentration of 0.3 mg/mL.
- Incubate the reaction mixture at 50°C for 24 hours with gentle agitation.
- To terminate the reaction, heat the mixture in a boiling water bath for 10 minutes to denature the enzyme.
- Centrifuge the reaction mixture to pellet the denatured enzyme.
- Collect the supernatant containing **trehalulose** for subsequent purification and analysis.

Protocol 2: Purification of Trehalulose

This protocol involves a two-step process: removal of monosaccharide byproducts using yeast, followed by ion-exchange chromatography.

Step 1: Removal of Glucose and Fructose using *Saccharomyces cerevisiae*

- Materials:
 - Crude **trehalulose** solution from Protocol 1
 - *Saccharomyces cerevisiae* (baker's yeast)
 - Sterile water
 - Incubator shaker
 - Centrifuge
- Procedure:
 1. Culture *Saccharomyces cerevisiae* in a suitable growth medium and harvest the cells by centrifugation.
 2. Wash the yeast cells with sterile water to remove any residual growth medium.
 3. Resuspend the harvested yeast cells in the crude **trehalulose** solution. The cell concentration should be optimized for efficient sugar removal.

4. Incubate the mixture at a temperature suitable for yeast fermentation (e.g., 30°C) with agitation.
5. Monitor the depletion of glucose and fructose from the solution periodically using HPLC.
6. Once glucose and fructose are consumed, remove the yeast cells by centrifugation.
7. Collect the supernatant, which is now enriched in **trehalulose**.

Step 2: Ion-Exchange Chromatography for Final Purification

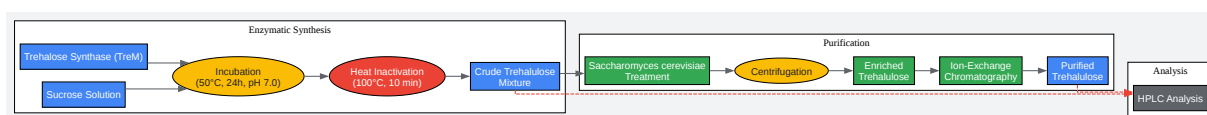
- Materials:
 - Yeast-treated **trehalulose** solution
 - Anion-exchange and cation-exchange chromatography columns
 - Appropriate buffers for equilibration, washing, and elution (e.g., low and high ionic strength buffers)
- Procedure:
 1. Equilibrate both the anion-exchange and cation-exchange columns with a low ionic strength buffer.
 2. Pass the yeast-treated **trehalulose** solution through the cation-exchange column to remove any positively charged impurities.
 3. Subsequently, pass the flow-through from the cation-exchange column through the anion-exchange column to remove any negatively charged impurities.
 4. Collect the flow-through, which should contain purified **trehalulose**.
 5. Analyze the purity of the collected fractions using HPLC.

Protocol 3: Quantification of Trehalulose by HPLC

This protocol provides a general method for the analysis of the reaction mixture.

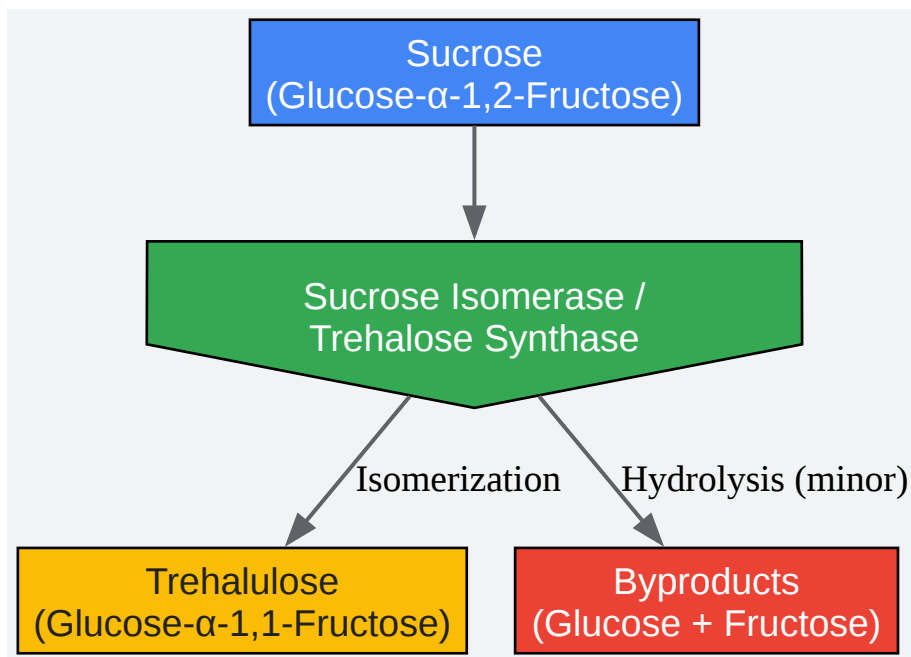
- Materials:
 - Reaction samples (crude and purified)
 - **Trehalulose**, sucrose, glucose, and fructose standards
 - HPLC system with a Refractive Index Detector (RID) or Evaporative Light Scattering Detector (ELSD)
 - Carbohydrate analysis column (see Table 3)
 - Mobile phase (Acetonitrile and water)
- Procedure:
 1. Prepare a series of standard solutions of **trehalulose**, sucrose, glucose, and fructose of known concentrations.
 2. Set up the HPLC system according to the parameters outlined in Table 3.
 3. Inject the standard solutions to generate a calibration curve for each sugar.
 4. Inject the samples from the enzymatic synthesis and purification steps.
 5. Identify and quantify the sugars in the samples by comparing their retention times and peak areas to the standard curves.

Visualizations



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Caption: Workflow for the enzymatic synthesis and purification of **trehalulose**.



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Caption: Enzymatic conversion of sucrose to **trehalulose**.

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- 1. mdpi.com [mdpi.com]
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